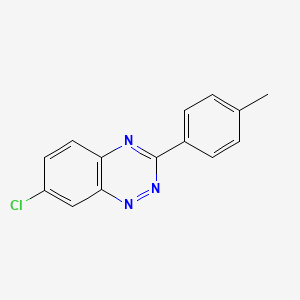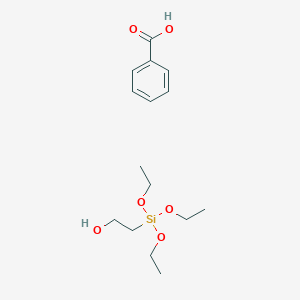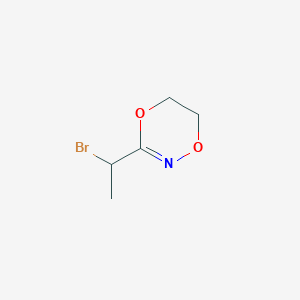![molecular formula C30H36O3 B14409813 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester CAS No. 81367-71-7](/img/structure/B14409813.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester: is a complex organic compound known for its unique structural properties. This compound is characterized by a biphenyl core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent esterification with 4-(hexyloxy)phenol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with various biological molecules makes it a valuable tool in understanding cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Research may focus on their ability to interact with specific molecular targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting various biological and chemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(butyloxy)phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(octyloxy)phenyl ester
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
81367-71-7 |
|---|---|
Molekularformel |
C30H36O3 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(4-hexoxyphenyl) 4-[4-(2-methylbutyl)phenyl]benzoate |
InChI |
InChI=1S/C30H36O3/c1-4-6-7-8-21-32-28-17-19-29(20-18-28)33-30(31)27-15-13-26(14-16-27)25-11-9-24(10-12-25)22-23(3)5-2/h9-20,23H,4-8,21-22H2,1-3H3 |
InChI-Schlüssel |
PBIDXTRUDSJION-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)


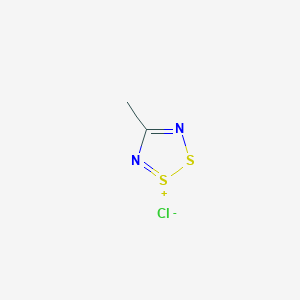


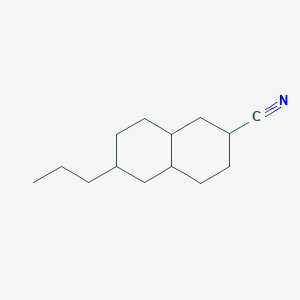
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


